

Ansifaxine hydrochloride LPM570065 research

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Compound Focus: Ansifaxine hydrochloride

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Drug Profile and Mechanism of Action

Ansifaxine hydrochloride (also known as LY03005 or LPM570065) is a new chemical entity developed as an extended-release (ER) oral tablet for adults with Major Depressive Disorder (MDD) [1] [2]. Its core mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporter proteins, classifying it as a **triple reuptake inhibitor (TRI)** [1] [2] [3].

The table below summarizes its key pharmacological characteristics:

Attribute	Details
Drug Name	Ansifaxine Hydrochloride (LY03005, LPM570065) [4]
Pharmacological Class	Triple Monoaminergic Reuptake Inhibitor (TRI) [5] [3]
Primary Indication	Major Depressive Disorder (MDD) [1] [2]
Mechanism of Action	Inhibits reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA) from the synaptic cleft [1] [2].
Key Pharmacodynamic Feature	A balanced and potent inhibitor of all three monoamines, with a particularly strong effect on dopamine reuptake, which is theorized to address anhedonia [2] [3].

Clinical Research for Major Depressive Disorder (MDD)

Substantial clinical evidence supports the efficacy and safety of Ansofaxine for treating MDD.

Efficacy Data from Clinical Trials

Both Phase 2 and Phase 3 trials demonstrated that Ansofaxine was significantly more effective than placebo in reducing depression scores.

Trial Parameter	Phase 2 Trial (6 weeks) [2]	Phase 3 Trial (8 weeks) [1]
Doses	40, 80, 120, 160 mg/day	80 mg/day, 160 mg/day
Primary Endpoint	Change in HAMD-17 total score	Change in MADRS total score
Score Change (Active vs. Placebo)	All active doses superior to placebo (p = 0.0447)	-20.0 (80mg) and -19.9 (160mg) vs. -14.6 (placebo); p < 0.0001

Safety and Tolerability Profile

In clinical trials, Ansofaxine was generally well-tolerated. The most common adverse events were mild to moderate.

Safety Measure	Findings
General Tolerability	All tested doses (40-160 mg/day) were generally well-tolerated [1] [2].
Common Adverse Events	Nausea, vomiting, diarrhea, dizziness, elevated total bilirubin or alanine aminotransferase [2].
Incidence of Treatment-Related AEs (Phase 3)	59.2% (80 mg), 65.22% (160 mg), compared to 45.11% in the placebo group [1].

Experimental Protocols from Key Studies

For research purposes, here are the summarized methodologies from the pivotal Phase 3 trial and a recent oncology study.

Clinical Trial Protocol: Phase 3 MDD Trial

This was a multicenter, double-blind, randomized, placebo-controlled study [1].

- **Participants:** 588 male and female outpatients aged 18-65 with a DSM-5 diagnosis of MDD, a MADRS total score ≥ 26 , and a CGI-S score ≥ 4 .
- **Intervention:** Random assignment (1:1:1) to 8-week treatment with Ansofaxine 80 mg/day, 160 mg/day, or placebo.
- **Primary Efficacy Endpoint:** Change from baseline to Week 8 in the total MADRS score.
- **Safety Assessments:** Recorded adverse events (AEs), vital signs, laboratory tests, 12-lead ECG, and evaluations of suicide tendency and sexual function.

In Vitro & In Vivo Protocol: Anti-HCC Study

A 2025 study investigated the anti-tumor effects of Ansofaxine on hepatocellular carcinoma (HCC) [6] [7].

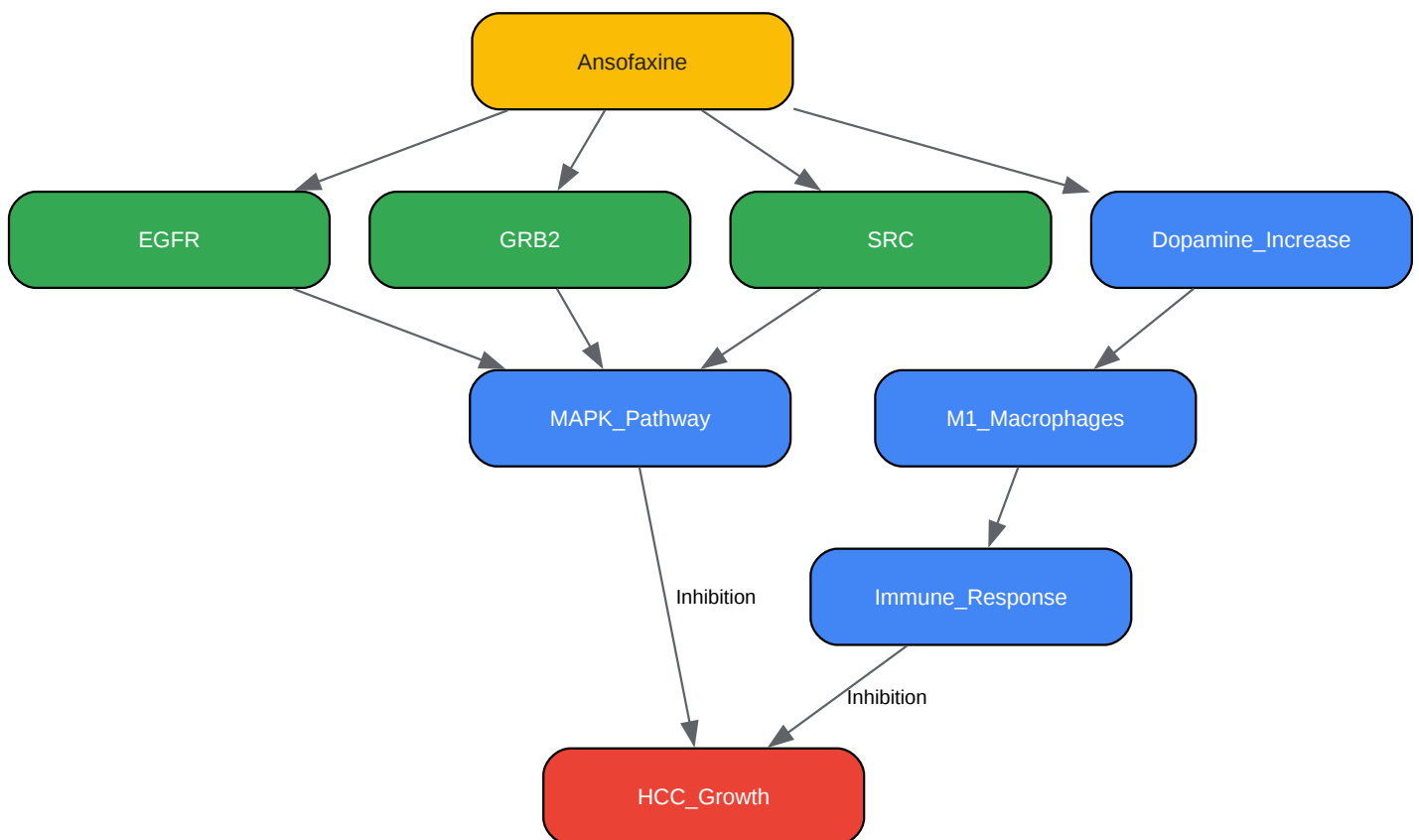
- **In Vitro Methods:**
 - **Cell Lines:** Huh7 and Hepa1-6 cells.
 - **Treatments:** Cells were treated with different concentrations of **Ansofaxine Hydrochloride**.
 - **Assays:** Cell proliferation (CCK-8 assay), migration, invasion, and clonal formation tests were performed to evaluate the drug's effects on HCC cell biological functions.
- **In Vivo Methods:**
 - **Animal Model:** Established a subcutaneous hepatocellular carcinoma mouse model.
 - **Treatments:** Evaluated Ansofaxine alone and in combination with Lenvatinib.
 - **Assessments:** Measured tumor growth; used ELISA to detect peripheral blood DA and 5-HT levels; performed HE and immunohistochemical staining for tumor pathology and macrophage profiling (M1 vs. M2); used RT-qPCR to analyze key gene expression in the EGFR/MAPK pathway.

Emerging Research: Anti-Cancer Effects

Recent preclinical research has revealed that Ansofaxine may have inhibitory effects on Hepatocellular Carcinoma (HCC) [6] [7].

- **Mechanism of Action in HCC:** Network pharmacology and molecular docking identified **EGFR, GRB2, and SRC** as key potential targets. The proposed primary mechanism is the inhibition of the **EGFR/MAPK signaling pathway** [6] [7].
- **Synergistic Effect:** In vivo experiments showed that Ansofaxine enhanced the anti-HCC efficacy of the targeted therapy drug Lenvatinib [7].
- **Immunomodulatory Role:** The study reported that Ansofaxine increased peripheral blood dopamine levels and promoted the infiltration of M1 macrophages (which have anti-tumor activity) into tumor tissue, suggesting an immune-enhancing effect [7].

The diagram below illustrates the proposed signaling pathway for its anti-HCC activity.



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Proposed anti-HCC mechanism of Ansofaxine via EGFR/MAPK pathway and immunomodulation [6] [7].

Key Takeaways for Researchers

- **First-in-Class Mechanism:** Ansofaxine represents a first-in-class TRI antidepressant with a balanced inhibition of serotonin, norepinephrine, and dopamine, potentially offering advantages for MDD symptoms like anhedonia [5] [3].
- **Proven Clinical Efficacy:** Robust data from Phase 2 and 3 trials confirm its efficacy and acceptable tolerability profile in the short-term (6-8 weeks) treatment of MDD [1] [2].
- **Novel Oncology Applications:** Preclinical studies indicate a promising repurposing potential for Ansofaxine in HCC, acting through the EGFR/MAPK pathway and modulating the immune response [6] [7].
- **Research Gaps:** While clinical data for MDD is solid, longer-term trials are needed. The anti-cancer effects are a very recent discovery, requiring extensive validation in further in vivo studies and clinical trials [5] [7].

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